

Spectroscopic and Synthetic Profile of 1,7-Naphthyridin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	1,7-Naphthyridin-3-amine	
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Introduction

1,7-Naphthyridin-3-amine, a heterocyclic aromatic compound, serves as a significant scaffold in medicinal chemistry and drug discovery. Its rigid bicyclic structure and the presence of nitrogen atoms offer unique opportunities for molecular interactions, making it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for **1,7-Naphthyridin-3-amine**, based on available data for closely related analogues and established principles of spectroscopic analysis.

Molecular and Physical Properties

Property	- Value
Molecular Formula	C ₈ H ₇ N ₃
Molecular Weight	145.16 g/mol
CAS Number	58680-42-5[1]
Appearance	Pale yellow crystalline powder (predicted)
Solubility	Limited solubility in water; soluble in polar aprotic solvents like DMSO and DMF (predicted)



Predicted Spectroscopic Data

Due to the limited availability of direct experimental spectra for **1,7-Naphthyridin-3-amine**, the following data tables are based on predictions derived from the analysis of structurally similar naphthyridine derivatives and established spectroscopic principles.

Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

Proton	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	8.8 - 9.0	d	~2.0
H-4	7.0 - 7.2	d	~2.0
H-5	8.3 - 8.5	dd	~8.0, 1.5
H-6	7.5 - 7.7	dd	~8.0, 4.5
H-8	9.1 - 9.3	dd	~4.5, 1.5
NH ₂	5.5 - 6.5	br s	-

Note: Chemical shifts for aromatic protons are influenced by the electron-donating amino group and the electron-withdrawing effects of the nitrogen atoms in the naphthyridine core. The amino protons are expected to be a broad singlet and their chemical shift can be highly dependent on solvent and concentration.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)



Carbon	Predicted Chemical Shift (δ, ppm)
C-2	145 - 148
C-3	140 - 143
C-4	110 - 113
C-4a	148 - 151
C-5	120 - 123
C-6	135 - 138
C-8	150 - 153
C-8a	118 - 121

Note: The chemical shifts are estimated based on data from various substituted naphthyridine compounds. The presence of the amino group at C-3 is expected to have a significant shielding effect on adjacent carbons.

Predicted Infrared (IR) Spectroscopy Data

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Functional Group
Asymmetric & Symmetric N-H Stretch	3450 - 3250 (two bands)	Primary Amine (-NH2)[2]
Aromatic C-H Stretch	3100 - 3000	Aromatic C-H
N-H Bending (Scissoring)	1650 - 1580	Primary Amine (-NH ₂)[2]
Aromatic C=C and C=N Stretch	1620 - 1450	Naphthyridine Ring
Aromatic C-N Stretch	1335 - 1250	Aromatic Amine[2]

Note: The IR spectrum is expected to show characteristic peaks for a primary aromatic amine and the naphthyridine heterocyclic system.



Predicted Mass Spectrometry Fragmentation

Adduct / Fragment	Predicted m/z	Description
[M]+	145	Molecular Ion
[M+H]+	146	Protonated Molecule
[M-HCN]+	118	Loss of hydrogen cyanide from the pyridine ring
[M-N ₂ H ₂] ⁺	115	Loss of diazene from the amine and a ring nitrogen

Note: As a compound containing an odd number of nitrogen atoms, **1,7-Naphthyridin-3-amine** is expected to have a molecular ion peak at an odd mass-to-charge ratio. The fragmentation pattern is likely to involve the characteristic loss of HCN from the pyridine rings.

Proposed Synthesis Workflow

A plausible synthetic route to **1,7-Naphthyridin-3-amine** can be conceptualized based on established methodologies for the synthesis of related amino-naphthyridines. A potential approach involves the construction of the naphthyridine core followed by the introduction of the amine functionality.



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Caption: Proposed synthetic workflow for **1,7-Naphthyridin-3-amine**.

Experimental Protocols



The following are general experimental protocols for the acquisition of the spectroscopic data presented. These are based on standard laboratory practices and information from the analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of 1,7-Naphthyridin-3-amine is dissolved in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
- ¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (DMSO at 2.50 ppm).
- ¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence.
 The chemical shifts are reported in ppm relative to the solvent peak (DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
- Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The data is presented as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).
- Instrumentation: A high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) is used to obtain accurate mass measurements.



- Ionization: Electrospray ionization (ESI) in positive ion mode is a suitable method for this compound.
- Data Acquisition: The mass spectrum is acquired over a relevant m/z range (e.g., 50-500).
 The data is analyzed to determine the mass of the molecular ion and the fragmentation pattern.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic and synthetic aspects of **1,7-Naphthyridin-3-amine**. While direct experimental data remains to be published, the predicted data and proposed synthetic workflow offer valuable insights for researchers working with this important heterocyclic scaffold. Further experimental validation is necessary to confirm these predicted characteristics.

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